

# 13C NMR of 1-Methyl-4-oxocyclohexane-1-carbonitrile

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## Compound of Interest

**Compound Name:** 1-Methyl-4-oxocyclohexane-1-carbonitrile

**Cat. No.:** B180417

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An In-depth Technical Guide to the 13C NMR of **1-Methyl-4-oxocyclohexane-1-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of **1-methyl-4-oxocyclohexane-1-carbonitrile**. As a molecule of interest in synthetic chemistry and drug discovery, a thorough understanding of its structural features is paramount. This document, authored from the perspective of a Senior Application Scientist, delves into the fundamental principles governing the 13C NMR spectrum of this substituted cyclohexane. It offers a detailed, step-by-step experimental protocol for acquiring high-quality spectral data. The core of this guide is a meticulously predicted 13C NMR spectrum, with each chemical shift assignment justified through an in-depth analysis of substituent effects, including those of the carbonyl, methyl, and nitrile groups. This guide is intended to be a valuable resource for researchers, enabling them to confidently interpret the 13C NMR spectrum of **1-methyl-4-oxocyclohexane-1-carbonitrile** and related compounds.

## Introduction

**1-Methyl-4-oxocyclohexane-1-carbonitrile** is a bifunctional organic molecule that incorporates a ketone, a nitrile, and a quaternary carbon center within a cyclohexane framework. These structural motifs are prevalent in many biologically active compounds and

synthetic intermediates. Consequently, unambiguous characterization of this molecule is a critical step in many research and development pipelines.  $^{13}\text{C}$  NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton.<sup>[1][2]</sup> This guide will provide a detailed exposition of the theoretical and practical aspects of the  $^{13}\text{C}$  NMR analysis of **1-methyl-4-oxocyclohexane-1-carbonitrile**.

## Fundamental Principles of $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides a map of the carbon environments within a molecule. The chemical shift ( $\delta$ ) of each carbon nucleus is highly sensitive to its local electronic environment, which is influenced by several factors:

- Hybridization: The hybridization state of the carbon atom significantly affects its chemical shift. Generally,  $\text{sp}^2$  hybridized carbons (like in carbonyls) are more deshielded (appear at a higher ppm) than  $\text{sp}$  hybridized carbons (like in nitriles), which are in turn more deshielded than  $\text{sp}^3$  hybridized carbons (like in the cyclohexane ring).<sup>[1]</sup>
- Inductive Effects: Electronegative atoms or groups, such as the oxygen of the carbonyl and the nitrogen of the nitrile, withdraw electron density from adjacent carbon atoms. This deshielding effect causes the  $^{13}\text{C}$  NMR signal to shift downfield to a higher ppm value.<sup>[3]</sup>
- Anisotropic Effects: The presence of  $\pi$ -systems, such as the  $\text{C}=\text{O}$  and  $\text{C}\equiv\text{N}$  bonds, generates localized magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial relationship to the  $\pi$ -system.
- Steric Effects: The spatial arrangement of atoms can also influence chemical shifts. For instance, the  $\gamma$ -gauche effect describes the shielding (upfield shift) of a carbon atom due to steric interaction with a substituent in a gauche position three bonds away.<sup>[4]</sup>

## Experimental Protocol for $^{13}\text{C}$ NMR Data Acquisition

The acquisition of a high-quality  $^{13}\text{C}$  NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

## Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data:

- Weighing the Sample: Accurately weigh approximately 50-100 mg of **1-methyl-4-oxocyclohexane-1-carbonitrile**.<sup>[4]</sup> The higher concentration is beneficial for the less sensitive <sup>13</sup>C nucleus.
- Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl<sub>3</sub>) is a common choice for non-polar to moderately polar organic compounds. The deuterium signal is used by the spectrometer for field-frequency locking.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
- Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The presence of solid impurities can degrade the spectral resolution.
- Internal Standard: Tetramethylsilane (TMS) is the standard reference for <sup>1</sup>H and <sup>13</sup>C NMR, with its signal defined as 0.0 ppm.<sup>[5]</sup> Often, commercially available deuterated solvents contain a small amount of TMS. If not, a very small amount can be added.
- Labeling: Clearly label the NMR tube with the sample identification.

## Spectrometer Setup and Data Acquisition

The following is a typical workflow for acquiring a proton-decoupled <sup>13</sup>C NMR spectrum:

Caption: Experimental workflow for <sup>13</sup>C NMR data acquisition.

## Predicted <sup>13</sup>C NMR Spectrum and In-depth Analysis

Due to the lack of a publicly available experimental spectrum, a detailed prediction based on established substituent effects is presented. The molecule has five unique carbon environments, and thus, five signals are expected in the <sup>13</sup>C NMR spectrum.

Caption: Labeled structure of **1-methyl-4-oxocyclohexane-1-carbonitrile**.

## Predicted Chemical Shifts

The predicted chemical shifts for each unique carbon are summarized in the table below. The assignments are based on the additive effects of the substituents on the base chemical shift of cyclohexane (~27.1 ppm).[6]

| Carbon Atom           | Predicted Chemical Shift<br>( $\delta$ , ppm) | Rationale  |
|-----------------------|---|--|
| C4 (C=O)              | ~208  | The carbonyl carbon of a cyclohexanone typically appears significantly downfield, often above 200 ppm. <a href="#">[1]</a> <a href="#">[3]</a>             |
| C8 (C≡N)              | ~122  | The nitrile carbon generally resonates in the 110-125 ppm range. <a href="#">[5]</a> The specific value is influenced by the geminal methyl group.         |
| C1                    | ~45   | This is a quaternary carbon. Its chemical shift is influenced by the attached methyl and nitrile groups, as well as its position relative to the ketone.   |
| C2, C6                | ~38   | These carbons are $\alpha$ to the quaternary center and $\beta$ to the carbonyl group. The $\beta$ -effect of the carbonyl will cause a downfield shift.   |
| C3, C5                | ~35   | These carbons are $\beta$ to the quaternary center and $\alpha$ to the carbonyl group. The $\alpha$ -effect of the carbonyl group is strongly deshielding. |
| C7 (CH <sub>3</sub> ) | ~25   | The methyl group attached to the quaternary carbon will be in a typical aliphatic region. <a href="#">[4]</a>  |

## Detailed Justification of Assignments

- C4 (Carbonyl): The chemical shift of a carbonyl carbon in a six-membered ring is characteristically found at the low-field end of the spectrum. The literature value for cyclohexanone itself is around 212 ppm. The substituents at the 1-position are not expected to significantly alter this value.
- C8 (Nitrile): Nitrile carbons typically appear in the range of 110-125 ppm.<sup>[5]</sup> Studies on substituted cyclohexanecarbonitriles have shown that the chemical shift of the nitrile carbon is sensitive to the stereochemistry and substitution at the carbon to which it is attached.<sup>[7]</sup> For a quaternary center, this value is expected to be in the middle of the typical range.
- C1 (Quaternary Carbon): This carbon is attached to a methyl group, a nitrile group, and two methylene groups of the ring. Being a quaternary carbon, its signal is expected to be of lower intensity due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.<sup>[5]</sup> Its chemical shift is a composite of the effects of all attached groups.
- C2, C6 and C3, C5 (Ring Methylene Carbons): The chemical shifts of the ring carbons are influenced by their proximity to the electron-withdrawing carbonyl and nitrile groups. The carbons  $\alpha$  to the carbonyl group (C3 and C5) will be more deshielded than the carbons  $\beta$  to it (C2 and C6). The geminal methyl and nitrile groups at C1 will also have an effect on the chemical shifts of the adjacent C2 and C6 carbons.
- C7 (Methyl Carbon): The chemical shift of a methyl group on a cyclohexane ring is typically in the 20-30 ppm range. The exact position is influenced by its steric environment.<sup>[4]</sup>

## Conclusion

This technical guide has provided a comprehensive framework for understanding and interpreting the  $^{13}\text{C}$  NMR spectrum of **1-methyl-4-oxocyclohexane-1-carbonitrile**. By combining fundamental principles of NMR spectroscopy with a detailed analysis of substituent effects, a reliable prediction of the spectrum has been generated. The provided experimental protocol offers a robust method for obtaining high-quality data. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling the confident structural characterization of this and related molecules.

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